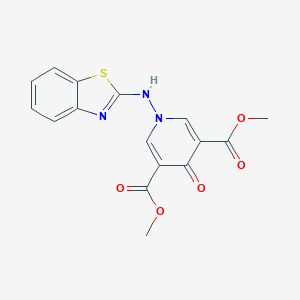
Dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a benzothiazole moiety, which is a bicyclic structure containing both sulfur and nitrogen atoms, and a dihydropyridine ring, which is a six-membered ring with one nitrogen atom.
Vorbereitungsmethoden
The synthesis of Dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate can be achieved through various synthetic routes. One common method involves the reaction of substituted 2-amino-benzothiazole with dimethyl acetylenedicarboxylate under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is utilized in studying enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It is employed in the synthesis of advanced materials and as a precursor in the production of other complex organic molecules.
Wirkmechanismus
The mechanism of action of Dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, leading to inhibition or activation of specific biological pathways. The dihydropyridine ring can modulate calcium channels, affecting cellular processes such as muscle contraction and neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer activities.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
Benzothiazole-2-carboxylic acid: Employed in the development of anti-inflammatory and analgesic agents.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in medicinal chemistry and industrial applications.
Eigenschaften
Molekularformel |
C16H13N3O5S |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
dimethyl 1-(1,3-benzothiazol-2-ylamino)-4-oxopyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C16H13N3O5S/c1-23-14(21)9-7-19(8-10(13(9)20)15(22)24-2)18-16-17-11-5-3-4-6-12(11)25-16/h3-8H,1-2H3,(H,17,18) |
InChI-Schlüssel |
BXULJAHXHPHCTC-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN(C=C(C1=O)C(=O)OC)NC2=NC3=CC=CC=C3S2 |
Kanonische SMILES |
COC(=O)C1=CN(C=C(C1=O)C(=O)OC)NC2=NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B246819.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1'-propyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246829.png)
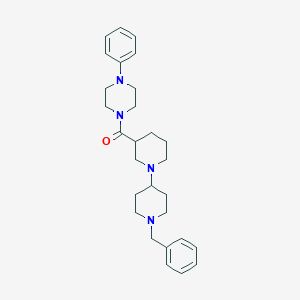
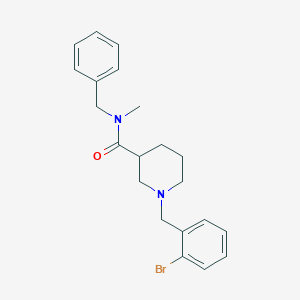
![N~3~-BENZYL-N~3~-METHYL-1-[2-(TRIFLUOROMETHYL)BENZYL]-3-PIPERIDINECARBOXAMIDE](/img/structure/B246835.png)
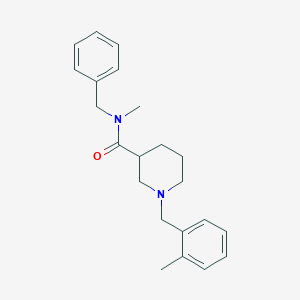
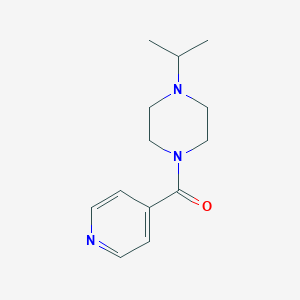
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)

![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)

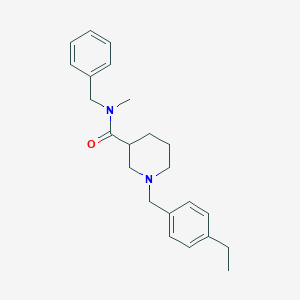
![N-benzyl-1-[(2-ethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B246848.png)
![N-benzyl-1-[(3,4-dimethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B246849.png)
